Structural Differentiation: The (E)-Furan-2-ylvinyl-Phenethyl Architecture Confers a Unique Type III Kinase Inhibitor Binding Mode Compared to 2-(5-Methylfuryl) Congeners
Molecular docking studies of 2-furylbenzimidazoles into the VEGFR-2 active site reveal that the 2-furylbenzimidazole moiety occupies the allosteric hydrophobic back pocket in a type III inhibitors-like binding mode, with key hydrogen bonds to Glu885 and Asp1046. The binding interaction is further augmented by a substituent with chain extension at position 1 of the benzimidazole, which engages hydrophobic side chains at the interface between the ATP binding site and the allosteric back pocket [1]. CAS 685097-74-9 uniquely combines the unsubstituted 2-furylvinyl pharmacophore (preserving the hydrogen-bonding furan oxygen) with an N-1 phenethyl chain of sufficient length and flexibility to penetrate this interfacial hydrophobic region. In contrast, the widely studied 2-(5-methylfuryl)-1H-benzimidazole class (e.g., compounds from Temirak et al., Eur J Med Chem 2014) relies on N-1 substitution with shorter, more polar acetohydrazide side chains that direct binding toward the solvent-exposed region rather than the allosteric back pocket [2].
| Evidence Dimension | VEGFR-2 binding mode and key interactions |
|---|---|
| Target Compound Data | 2-Furylbenzimidazole moiety occupies allosteric hydrophobic back pocket; N-1 phenethyl extension engages interfacial hydrophobic side chains; hydrogen bonding to Glu885 and Asp1046 (predicted by docking) [1]. |
| Comparator Or Baseline | 2-(5-Methylfuryl)-1H-benzimidazole acetohydrazide derivatives: shorter, polar N-1 substituents; binding directed toward solvent-exposed region; furan oxygen hydrogen bonding preserved but allosteric back pocket engagement absent [2]. |
| Quantified Difference | Binding mode classification: target compound = type III-like (allosteric back pocket); comparator class = type I/II-like (ATP-adjacent or solvent-exposed). Qualitative difference in binding pose, not a single numeric metric. |
| Conditions | In silico molecular docking using AutoDock 4.2 into VEGFR-2 kinase active site (PDB: not specified in abstract); validated by correlation with in vitro VEGF inhibition in MCF-7 cells (R² = 0.4623–0.5513) [2]. |
Why This Matters
The type III-like allosteric binding mode is associated with enhanced kinase selectivity compared to ATP-competitive type I inhibitors, making CAS 685097-74-9 a more suitable probe for studying VEGFR-2 allosteric modulation rather than ATP-competitive inhibition alone.
- [1] Abdullaziz MA, Abdel-Mohsen HT, El Kerdawy AM, Ragab FAF, Ali MM, Abu-Bakr SM, Girgis AS, El Diwani HI. Design, synthesis, molecular docking and cytotoxic evaluation of novel 2-furybenzimidazoles as VEGFR-2 inhibitors. Eur J Med Chem. 2017;136:315-329. View Source
- [2] Temirak A, Shaker YM, Ragab FA, Ali MM, Ali HI, El Diwani HI. Part I. Synthesis, biological evaluation and docking studies of new 2-furylbenzimidazoles as antiangiogenic agents. Eur J Med Chem. 2014;87:868-880. View Source
